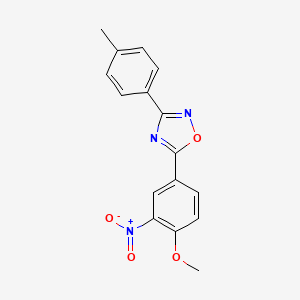
5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, the compound has been reported to inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. For example, the compound has been shown to reduce the expression of pro-inflammatory mediators such as COX-2 and iNOS. It has also been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, the compound has been shown to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a suitable candidate for investigating various signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One possible direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, and antitumor activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a heterocyclic compound with diverse biological activities that make it a promising candidate for medicinal chemistry research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 4-methoxy-3-nitrobenzohydrazide with 4-methylphenylglyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The yield of the synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-3-5-11(6-4-10)15-17-16(23-18-15)12-7-8-14(22-2)13(9-12)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZYPOAJRFIAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

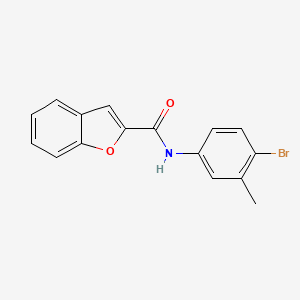
![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
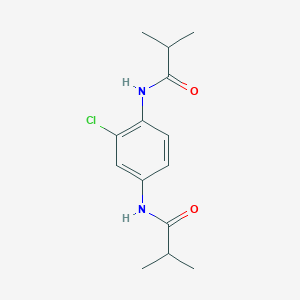
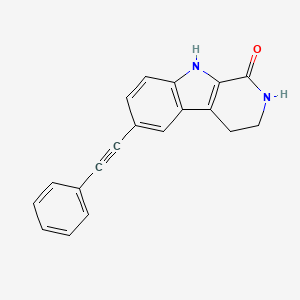
![methyl 2-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B5697934.png)
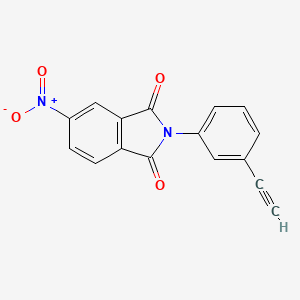
![2,2-dibromo-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B5697946.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)